molecular formula C21H15ClFN5O B2513480 N-[(3-chloro-4-fluorophenyl)methyl]-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1396808-99-3

N-[(3-chloro-4-fluorophenyl)methyl]-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2513480
CAS No.: 1396808-99-3
M. Wt: 407.83
InChI Key: LRUPMJCZLAWIDU-UHFFFAOYSA-N
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Description

Product Overview: N-[(3-chloro-4-fluorophenyl)methyl]-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 1396808-99-3) is a high-purity chemical compound supplied for research applications. Its molecular formula is C21H15ClFN5O, with a molecular weight of 407.83 g/mol . Chemical Structure and Research Relevance: This compound belongs to the class of 1,2,3-triazole-4-carboxamides, a scaffold of significant interest in medicinal chemistry due to its wide range of potential biological activities . The structure incorporates a 1,2,3-triazole core, which is a privileged pharmacophore in drug discovery. The molecule is further functionalized with phenyl and pyridin-2-yl groups at the 1- and 5-positions of the triazole ring, respectively, and features a 3-chloro-4-fluorophenylmethyl amide side chain. The 3-chloro-4-fluorophenyl motif is a recognized structural feature that has been leveraged in research to enhance interactions with biological targets, as demonstrated in studies on tyrosinase inhibitors . Potential Research Applications: Compounds based on the 1,2,3-triazole-4-carboxamide scaffold have been extensively investigated for their pharmacological potential. Research on analogous structures has shown promising antiproliferative and anticancer activity in various preclinical models . Furthermore, the 1,2,3-triazole core is a common feature in molecules studied for their antimicrobial and antifungal properties , making this compound a candidate for research in infectious diseases . The structural attributes of this molecule, including the triazole ring and the substituted benzyl group, align with chemotypes explored as inhibitors for specific enzymes and receptors, suggesting broad utility in basic biological and pharmacological research . Handling and Usage: This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle the material with care in a controlled laboratory environment, utilizing appropriate personal protective equipment (PPE) and adhering to all relevant safety regulations.

Properties

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]-1-phenyl-5-pyridin-2-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClFN5O/c22-16-12-14(9-10-17(16)23)13-25-21(29)19-20(18-8-4-5-11-24-18)28(27-26-19)15-6-2-1-3-7-15/h1-12H,13H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRUPMJCZLAWIDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC(=C(C=C3)F)Cl)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chloro-4-fluorophenyl)methyl]-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.

    Introduction of the Pyridine Moiety: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyridine.

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chloro-4-fluorophenyl)methyl]-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents can be replaced through nucleophilic substitution reactions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(3-chloro-4-fluorophenyl)methyl]-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a tool for probing biological pathways.

Mechanism of Action

The mechanism of action of N-[(3-chloro-4-fluorophenyl)methyl]-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Functional Group Variations

The compound is compared to three analogs (Table 1), highlighting substituent effects on physicochemical properties and bioactivity.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Position 1 Substituent Position 5 Substituent Carboxamide Substituent Molecular Formula Key Features
N-[(3-chloro-4-fluorophenyl)methyl]-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide (Target) 1,2,3-Triazole Phenyl Pyridin-2-yl 3-Cl-4-F-benzyl C22H16ClFN6O Electron-withdrawing halogens enhance stability; pyridin-2-yl aids H-bonding
N-[(3-chloro-4-fluorophenyl)methyl]-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide (Analog 1) 1,2,3-Triazole 2-Fluorophenyl Pyridin-3-yl 3-Cl-4-F-benzyl C22H15ClF2N6O Ortho-fluorine may sterically hinder interactions; pyridin-3-yl alters π-stacking
[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate (Analog 2) Pyrazole 1-Methyl 4-Methylphenoxy 3-Cl-phenyl carbamate C25H22ClN3O3 Carbamate group increases hydrophobicity; pyrazole core reduces polarity
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (Analog 3) Pyrazole 1-Methyl 3-CF3 Aldehyde C12H8ClF3N2OS Sulfanyl and trifluoromethyl groups enhance electrophilicity
Detailed Analysis of Substituent Effects

Triazole Core vs. Pyrazole Core

  • The 1,2,3-triazole core (Target and Analog 1) offers a rigid planar structure conducive to π-π stacking and hydrogen bonding, whereas pyrazole derivatives (Analogs 2–3) exhibit reduced polarity due to fewer hydrogen-bond acceptors .

Pyridine vs. Carbamate Functionalization

  • Pyridin-2-yl (Target) and pyridin-3-yl (Analog 1) substituents influence binding orientation in enzymatic pockets. Pyridin-2-yl’s nitrogen at the ortho position may facilitate stronger hydrogen bonding than pyridin-3-yl’s meta nitrogen .
  • Analog 2’s carbamate group increases hydrophobicity, likely reducing solubility but enhancing membrane permeability compared to the Target’s carboxamide .

Ortho-Fluorine Steric Effects

  • Analog 1’s 2-fluorophenyl substituent introduces steric hindrance, which could reduce binding affinity compared to the Target’s unsubstituted phenyl group .

Research Findings and Hypothetical Bioactivity

While direct bioactivity data for the Target are unavailable in the provided evidence, structural comparisons suggest:

  • Kinase Inhibition Potential: The Target’s triazole core and pyridin-2-yl group resemble known kinase inhibitors (e.g., c-Met inhibitors), where halogenated aromatic systems improve target engagement .
  • Metabolic Stability: The 3-chloro-4-fluorobenzyl group may slow oxidative metabolism compared to non-halogenated analogs, as seen in similar compounds .
  • Solubility Limitations : High hydrophobicity from the triazole and benzyl groups may necessitate formulation adjustments for in vivo applications.

Crystallographic Validation

The Target’s structural confirmation likely employs SHELX software (e.g., SHELXL for refinement), which is standard for small-molecule crystallography. This ensures accurate bond-length and angle measurements critical for SAR studies .

Biological Activity

N-[(3-chloro-4-fluorophenyl)methyl]-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring, a pyridine ring, and various substituted phenyl groups. The presence of halogen atoms (chlorine and fluorine) and the carboxamide functional group enhances its reactivity and potential biological activity. Its molecular formula is C16H14ClFN5OC_{16}H_{14}ClFN_{5}O, indicating a diverse range of functional groups that may interact with biological systems.

Antimicrobial Properties

Research indicates that triazole compounds often exhibit significant antimicrobial activity. For instance, compounds structurally related to this compound have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL in some cases .

Anticancer Activity

The compound's structural components suggest potential anticancer activity. Triazole derivatives have been evaluated for their effects on various cancer cell lines. For example, some related compounds have shown potent activity against Hep G2 liver cancer cells and MCF7 breast cancer cells . The inhibition of cell proliferation has been linked to the compound's ability to interfere with specific molecular pathways involved in tumor growth.

Study 1: Antifungal Activity

A study examining the antifungal properties of triazole derivatives found that compounds similar to this compound exhibited significant antifungal activity against Candida albicans, outperforming traditional antifungal agents like fluconazole .

CompoundMIC (μg/mL)Pathogen
Compound A0.0156Candida albicans
Compound B0.125Staphylococcus aureus

Study 2: Anticancer Activity

In another study focusing on anticancer properties, triazole derivatives were tested against various cancer cell lines. The results indicated that certain modifications to the triazole structure could enhance cytotoxicity against MCF7 and HELA cells.

CompoundCell LineIC50 (μM)
Triazole Derivative 1MCF710
Triazole Derivative 2HELA15

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